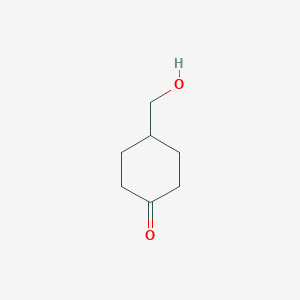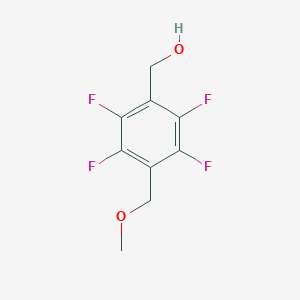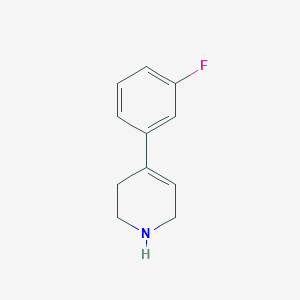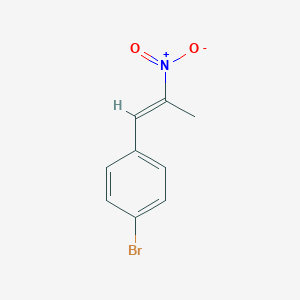![molecular formula C7H14O6 B156162 (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-88-0](/img/structure/B156162.png)
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the pharmaceutical, food, and cosmetic industries. It is a white, crystalline powder that is odorless and has a sweet taste.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have a protective effect on the kidneys, liver, and brain, making it a potential therapeutic agent for various diseases, including renal failure, liver disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has several advantages for lab experiments. It is non-toxic and has a low molecular weight, making it easy to handle and administer. It is also readily available and relatively inexpensive. However, (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has some limitations. It has a short half-life, which limits its effectiveness as a therapeutic agent. It is also not very soluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol. One area of research is the development of new formulations and delivery systems to improve its effectiveness as a therapeutic agent. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol and its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of biological samples, such as cells, tissues, and organs. It is also used as a stabilizer in protein formulations and as an excipient in drug delivery systems. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1824-88-0 |
|---|---|
Produktname |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
Molekularformel |
C7H14O6 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1 |
InChI-Schlüssel |
ZSQBOIUCEISYSW-GKHCUFPYSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Kanonische SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Synonyme |
1-O-methylglucose alpha-methyl-D-glucopyranoside alpha-methyl-D-glucoside alpha-methylglucose alpha-methylglucoside alphaMG beta-methyl-D-glucoside beta-methylglucoside D-glucoside, methyl methyl alpha-D-glucopyranoside methyl alpha-D-glucoside methyl beta-D-glucopyranoside methyl D-glucopyranoside methyl D-glucoside methyl glucose methyl-alpha-D-glucoside methyl-alpha-glucopyranoside methyl-D-glucoside methylglucoside methylglucoside, (alpha-D)-isomer methylglucoside, (beta-D)-isomer methylglucoside, 13C-labeled methylglucoside, 13C-labeled, (beta-D)-isomer methylglucoside, 2H-labeled, (beta-D)-isomer methylglucoside, 5-(17)O-labeled methylglucoside, 6-(13)C-labeled methylglucoside, 6-(17)O-labeled, (alpha-L)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



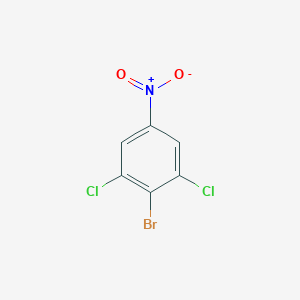
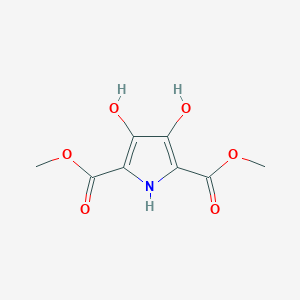
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
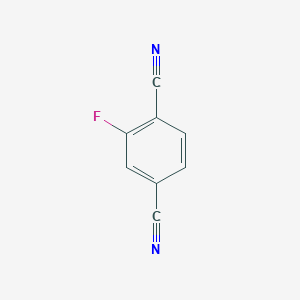
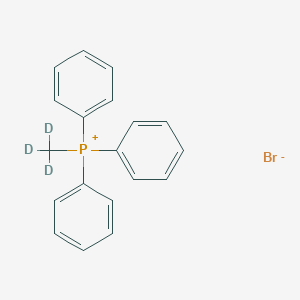
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
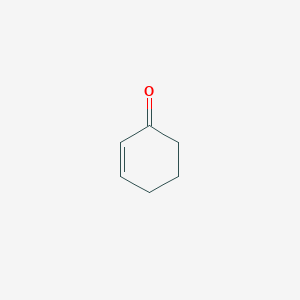
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
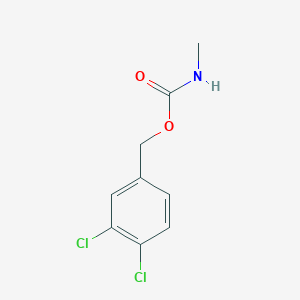
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
